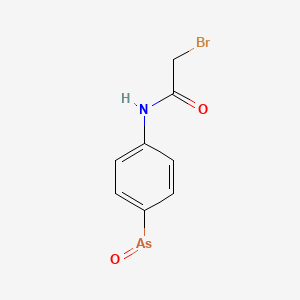

4-((Bromoacetyl)amino)phenyl arsenoxide

描述

4-((Bromoacetyl)amino)phenyl arsenoxide is an organoarsenical compound characterized by a phenyl arsenoxide backbone substituted with a bromoacetyl-amino group.

属性

CAS 编号 |

67278-31-3 |

|---|---|

分子式 |

C8H7AsBrNO2 |

分子量 |

303.97 g/mol |

IUPAC 名称 |

N-(4-arsorosophenyl)-2-bromoacetamide |

InChI |

InChI=1S/C8H7AsBrNO2/c10-5-8(12)11-7-3-1-6(9-13)2-4-7/h1-4H,5H2,(H,11,12) |

InChI 键 |

RCDUOSRONPLACM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CBr)[As]=O |

规范 SMILES |

C1=CC(=CC=C1NC(=O)CBr)[As]=O |

其他CAS编号 |

67278-31-3 |

同义词 |

4-((bromoacetyl)amino)phenyl arsenoxide BAAPA bromoacetyl-p-aminophenylarsenoxide p-((bromoacetyl)amino)phenyl arsenoxide p-((bromoacetyl)amino)phenylarsenoxide para-((bromoacetyl)amino)phenyl arsenoxide |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that arsenic compounds, including 4-((bromoacetyl)amino)phenyl arsenoxide, exhibit anticancer properties. A study highlighted its potential to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This compound may serve as a lead structure for developing new anticancer agents.

2. Drug Delivery Systems

The compound's unique structure allows it to interact with cellular membranes, making it a candidate for drug delivery systems. Its ability to penetrate cell membranes can be harnessed to deliver therapeutic agents directly into target cells, enhancing the efficacy of treatments for various diseases.

Toxicology and Environmental Science Applications

1. Toxicological Studies

this compound has been utilized in toxicological assessments to evaluate the effects of arsenic exposure on human health. Studies have shown that this compound can affect cellular viability and induce genotoxicity in human cell lines. Understanding its toxicological profile is crucial for risk assessment related to arsenic exposure.

2. Environmental Monitoring

Due to its arsenic content, this compound can be used as a marker for environmental monitoring of arsenic pollution. Its detection in soil and water samples can help assess contamination levels and guide remediation efforts.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal explored the mechanism of action of this compound on breast cancer cells. The findings revealed that the compound triggered oxidative stress pathways leading to cell death, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Environmental Impact Assessment

In an environmental study, the presence of this compound was monitored in contaminated water sources near industrial sites. The results indicated significant levels of arsenic contamination, emphasizing the need for stringent environmental regulations and cleanup efforts.

相似化合物的比较

Physicochemical Properties

While exact data for the target compound is unavailable, analogs suggest:

- Electron-withdrawing groups (e.g., nitro, bromoacetyl) increase electrophilicity, enhancing reactivity with nucleophilic targets (e.g., glutathione, enzymes).

- Electron-donating groups (e.g., hydroxyl, methoxyl) improve solubility and bioavailability, critical for antimicrobial activity .

常见问题

Q. Methodological Guidance

- Bacterial models : Use gram-negative (E. coli) and gram-positive (S. aureus) strains to assess broad-spectrum activity .

- Mammalian cells : Perform MTT assays on human HEK293 or HepG2 cells to quantify selectivity indices (IC50-toxic vs. IC50-therapeutic) .

- Mechanistic studies : Employ ROS detection kits (e.g., DCFH-DA) to determine if cytotoxicity is redox-mediated .

How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Advanced Characterization

Single-crystal X-ray diffraction (e.g., Stoe IPDS diffractometer) reveals:

- Bond angles : Confirm arsenoxide group geometry (e.g., As–O bond length ~1.78 Å).

- Packing interactions : Identify π-π stacking or hydrogen bonding (e.g., O–H···N motifs) that influence solubility and reactivity .

- Validation : Compare experimental data with DFT-optimized structures (Gaussian 09) to validate computational models .

What strategies mitigate challenges in aqueous solubility for in vivo studies?

Q. Advanced Formulation

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without cytotoxicity.

- Nanoformulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation) to improve bioavailability .

- Analytical QC : Monitor solubility via dynamic light scattering (DLS) and validate stability with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。